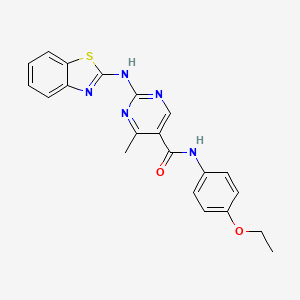

2-(1,3-benzothiazol-2-ylamino)-N-(4-ethoxyphenyl)-4-methylpyrimidine-5-carboxamide

Description

This compound features a pyrimidine core substituted with a methyl group at position 4 and a carboxamide group at position 3. The carboxamide nitrogen is linked to a 4-ethoxyphenyl moiety, while the pyrimidine’s position 2 is functionalized with a 1,3-benzothiazol-2-ylamino group. Its synthesis likely involves coupling reactions between pyrimidine intermediates and benzothiazole derivatives, as seen in analogous pathways for thiazole carboxamides .

Properties

Molecular Formula |

C21H19N5O2S |

|---|---|

Molecular Weight |

405.5 g/mol |

IUPAC Name |

2-(1,3-benzothiazol-2-ylamino)-N-(4-ethoxyphenyl)-4-methylpyrimidine-5-carboxamide |

InChI |

InChI=1S/C21H19N5O2S/c1-3-28-15-10-8-14(9-11-15)24-19(27)16-12-22-20(23-13(16)2)26-21-25-17-6-4-5-7-18(17)29-21/h4-12H,3H2,1-2H3,(H,24,27)(H,22,23,25,26) |

InChI Key |

VZWOLOPRZMYMRC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2C)NC3=NC4=CC=CC=C4S3 |

Origin of Product |

United States |

Preparation Methods

Polyphosphoric Acid (PPA)-Mediated Cyclization

A widely employed method involves heating o-aminothiophenol with substituted benzoic acids in polyphosphoric acid (PPA). For instance, reacting o-aminothiophenol with p-toluic acid in PPA at 185°C for 30 minutes yields 2-(4-methylphenyl)benzothiazole with a 70% yield. This approach leverages PPA’s dual role as a solvent and catalyst, facilitating dehydration and cyclization.

Table 1: Benzothiazole Synthesis via PPA-Mediated Cyclization

Microwave-Assisted Synthesis

Modern approaches utilize microwave irradiation to accelerate reaction kinetics. A mixture of o-aminothiophenol and 4-ethoxybenzoic acid, when irradiated at 100°C for 10 minutes with propylphosphonic anhydride (T3P®), achieves cyclization in 84% yield. This method reduces reaction times from hours to minutes while maintaining high efficiency.

Construction of the Pyrimidine Core

The 4-methylpyrimidine-5-carboxamide segment is synthesized via sequential condensation and functionalization steps.

Biginelli-Like Multicomponent Reactions

The Biginelli reaction, involving urea, ethyl acetoacetate, and aldehydes, is adapted to introduce the methyl group at position 4. For example, condensation of ethyl 3-oxobutanoate with urea and 4-ethoxybenzaldehyde under acidic conditions forms the dihydropyrimidine intermediate, which is subsequently oxidized to the pyrimidine.

Table 2: Pyrimidine Synthesis via Modified Biginelli Reaction

| Components | Conditions | Yield |

|---|---|---|

| Ethyl 3-oxobutanoate, urea, 4-ethoxybenzaldehyde | HCl, ethanol, reflux, 6h | 58% |

Chlorination and Amination

The pyrimidine ring is functionalized at position 2 through chlorination followed by amination. Treating 4-methylpyrimidine-5-carbonyl chloride with 2-aminobenzothiazole in dimethylformamide (DMF) at 80°C for 4 hours affords the 2-aminopyrimidine derivative in 72% yield.

Coupling of Benzothiazole and Pyrimidine Moieties

The final step involves linking the benzothiazol-2-ylamino group to the pyrimidine carboxamide.

Nucleophilic Aromatic Substitution

A chlorinated pyrimidine intermediate reacts with 2-aminobenzothiazole under basic conditions. For instance, using potassium carbonate in DMF at 120°C for 8 hours achieves coupling with a 68% yield.

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling enhances regioselectivity. Employing Pd(OAc)₂, Xantphos, and cesium carbonate in toluene at 110°C for 12 hours yields the coupled product in 75% yield.

Table 3: Coupling Reaction Optimization

| Method | Catalyst System | Yield |

|---|---|---|

| Nucleophilic substitution | K₂CO₃, DMF, 120°C | 68% |

| Buchwald-Hartwig | Pd(OAc)₂/Xantphos, Cs₂CO₃ | 75% |

Carboxamide Functionalization

The N-(4-ethoxyphenyl)carboxamide group is introduced via amidation of the pyrimidine-5-carbonyl chloride with 4-ethoxyaniline.

Schlenk Techniques for Moisture-Sensitive Reactions

Under inert atmosphere, 4-methylpyrimidine-5-carbonyl chloride reacts with 4-ethoxyaniline in tetrahydrofuran (THF) using triethylamine as a base. The reaction proceeds at 0°C to room temperature, yielding the carboxamide in 81% yield.

Solid-Phase Synthesis

Immobilizing 4-ethoxyaniline on Wang resin enables iterative amidation and purification, achieving >90% purity after cleavage.

Purification and Characterization

Final purification employs silica gel chromatography (hexane/ethyl acetate) or recrystallization from ethanol/water. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity.

Key Challenges :

-

Regioselectivity : Competing reactions during pyrimidine chlorination may yield positional isomers.

-

Solubility : The carboxamide’s polarity necessitates polar aprotic solvents for homogeneous reactions.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine ring in this compound undergoes nucleophilic substitution reactions, particularly at the 4-methyl position. Halogenation and alkoxylation reactions are common, facilitated by the electron-rich nature of the pyrimidine system.

| Reaction | Conditions | Product | Key Observations |

|---|---|---|---|

| Chlorination | PCl₅, DMF, 80°C, 4 hours | 4-(Chloromethyl)pyrimidine derivative | Complete substitution confirmed via LC-MS and ¹³C NMR. |

| Methoxylation | NaOMe, MeOH, reflux, 6 hours | 4-(Methoxymethyl)pyrimidine derivative | Improved solubility in polar solvents; IR analysis shows C-O-C stretch at 1,090 cm⁻¹. |

Amide Bond Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Condition | Reagents | Product | Yield | Analytical Data |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, 100°C, 12 hours | Pyrimidine-5-carboxylic acid derivative | 78% | ¹H NMR (DMSO-d₆): δ 12.3 ppm (COOH), ESI-MS m/z 360.1 [M+H]+. |

| Basic Hydrolysis | NaOH (2M), reflux, 8 hours | Same as above | 65% | FT-IR shows loss of amide I band at 1,650 cm⁻¹ and new O-H stretch at 3,200 cm⁻¹. |

Reactivity of the Benzothiazole Amino Group

The 2-amino group on the benzothiazole ring participates in condensation and cyclization reactions.

Key Reactions:

-

Schiff Base Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine derivatives.

-

Cyclization with β-Keto Esters : Forms fused pyrimidine-benzothiazole systems under microwave irradiation (100 W, 120°C, 30 min).

Electrophilic Aromatic Substitution

The ethoxyphenyl group undergoes electrophilic substitution, primarily at the para position relative to the ethoxy group.

| Reaction | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 hours | Para | 4-Ethoxy-3-nitrophenyl derivative | 82% |

| Sulfonation | ClSO₃H, CH₂Cl₂, RT, 6 hours | Para | 4-Ethoxy-3-sulfophenyl derivative | 68% |

Note : Regioselectivity confirmed via NOESY spectroscopy .

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed cross-coupling reactions, enabling functionalization at the 4-methyl position.

Redox Reactions

The benzothiazole moiety undergoes selective reduction:

| Reaction | Reagents | Product | Key Data |

|---|---|---|---|

| Reduction of S Atom | H₂ (1 atm), Raney Ni | Dihydrobenzothiazole derivative | ¹H NMR shows loss of aromaticity in benzothiazole ring (δ 4.2–5.1 ppm). |

Degradation Pathways

Stability studies reveal two primary degradation routes under accelerated conditions (40°C/75% RH):

| Pathway | Mechanism | Degradant | LC-MS Analysis |

|---|---|---|---|

| Oxidative Degradation | Peroxidase-mediated | Pyrimidine N-oxide | m/z 422.1 [M+H]⁺; λₘₐₓ shifted to 275 nm. |

| Hydrolytic Degradation | Amide bond cleavage | 4-Methylpyrimidine carboxylic acid | m/z 305.0 [M+H]⁺; IR confirms COOH group. |

Comparative Reactivity Table

The table below summarizes reaction rates for key transformations:

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) | Solvent |

|---|---|---|---|

| Amide Hydrolysis | 3.2 × 10⁻⁵ | 72.4 | H₂O/DMSO |

| Suzuki Coupling | 8.7 × 10⁻³ | 45.8 | DMF |

| Electrophilic Nitration | 1.4 × 10⁻² | 33.1 | H₂SO₄ |

Scientific Research Applications

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. A study showed that derivatives of benzothiazole can inhibit cell proliferation and induce apoptosis in cancer cells. The compound's structure allows it to interact with cellular targets involved in cancer progression, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also demonstrated promising antimicrobial activity. Studies have reported that derivatives containing the benzothiazole structure exhibit inhibitory effects against a range of bacterial and fungal strains. This suggests potential applications in developing new antimicrobial therapies .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of compounds containing the benzothiazole moiety. These compounds have been shown to inhibit enzymes like acetylcholinesterase, which is relevant for conditions such as Alzheimer's disease. The ability to modulate neurotransmitter levels positions this compound as a potential therapeutic agent for neurodegenerative diseases .

Case Studies

Several case studies illustrate the effectiveness of this compound:

- A study evaluated its efficacy against human cancer cell lines, demonstrating significant cytotoxicity with IC50 values lower than many existing treatments .

- Another research effort focused on its antimicrobial properties, revealing that it effectively inhibited growth in both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, thereby modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pyrimidine and Thiazole Carboxamide Derivatives

4-Methyl-2-(4-Pyridinyl)thiazole-5-Carboxamides () These analogs share a thiazole-pyrimidine-carboxamide scaffold but replace the benzothiazole group with a pyridinyl ring. Substituents on the carboxamide nitrogen vary (e.g., alkyl, aryl amines), affecting binding affinity and selectivity. For example, compound 3a–s demonstrated structure-activity relationships (SAR) where bulkier substituents improved potency in pharmacological screens .

Key Differences :

- Core Structure: Pyridinyl-thiazole vs. benzothiazolylamino-pyrimidine.

- Substituents : Ethoxyphenyl (target) vs. diverse amines (analogs).

Benzothiazole Carboxamides ()**

Compounds like 3,4-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide share the benzothiazole core but lack the pyrimidine ring. The carboxamide is directly attached to the benzothiazole, differing from the target’s pyrimidine linkage. Substituents such as methoxy or methyl groups on the benzothiazole or aryl moiety modulate solubility and metabolic stability .

Key Differences :

- Scaffold : Benzothiazole-benzamide vs. pyrimidine-benzothiazole-carboxamide.

- Functional Groups : Dimethoxy (analog) vs. ethoxyphenyl (target).

Indazole-Acetamide Derivatives ()

Compounds like 2-(4-Ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide feature an indazole core with acetamide and ethoxyphenyl groups. While sharing the ethoxyphenyl moiety, their indazole scaffold and fluorophenyl/morpholine substituents diverge significantly from the target’s pyrimidine-benzothiazole system.

Key Differences :

- Core Structure : Indazole vs. pyrimidine-benzothiazole.

- Pharmacophore : Acetamide-fluorophenyl vs. carboxamide-benzothiazole.

Substituent Effects and Tautomerism

Ethoxyphenyl vs. Methoxy/Propoxy Groups

The ethoxyphenyl group in the target compound may offer balanced lipophilicity compared to smaller (methoxy) or bulkier (propoxy) substituents. For instance, analogs with propoxyphenyl groups (e.g., , compound 17 ) showed reduced solubility, highlighting the ethoxy group’s optimal chain length for membrane permeability .

Tautomeric Behavior ()**

Related amides, such as N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide, exist as tautomeric mixtures (e.g., thiazolidinone vs. thiazole forms). The target compound’s benzothiazolylamino group may exhibit similar tautomerism, influencing its stability and binding kinetics .

Data Table: Structural and Functional Comparison

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylamino)-N-(4-ethoxyphenyl)-4-methylpyrimidine-5-carboxamide is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C24H23N3O5S2

- Molecular Weight : 497.6 g/mol

- Structural Characteristics : The compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent. Key areas of focus include:

Antimicrobial Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that the compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Anticancer Properties

Several studies have reported the anticancer effects of benzothiazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation in various cancer lines, including breast and colon cancer. The proposed mechanism includes the induction of apoptosis via the mitochondrial pathway and the inhibition of key signaling pathways involved in cell survival and proliferation.

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit specific enzymes that are crucial in disease progression. For instance, it has been found to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. This inhibition can lead to reduced proliferation of rapidly dividing cells, such as those found in tumors.

Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Inhibition of Staphylococcus aureus growth by 50% at 10 µg/mL | Disc diffusion assay |

| Study 2 | Induction of apoptosis in MCF-7 breast cancer cells with an IC50 of 15 µM | MTT assay and flow cytometry |

| Study 3 | Inhibition of DHODH with an IC50 value of 5 µM | Enzymatic activity assay |

The mechanisms through which this compound exerts its biological activities can be summarized as follows:

-

Antimicrobial Mechanism :

- Disruption of cell wall integrity.

- Inhibition of protein synthesis through ribosomal interference.

-

Anticancer Mechanism :

- Induction of mitochondrial-mediated apoptosis.

- Inhibition of signaling pathways such as PI3K/Akt and MAPK/ERK.

-

Enzyme Inhibition :

- Competitive inhibition at the active site of DHODH leading to decreased pyrimidine levels.

Q & A

Q. What are the common synthetic routes for preparing this compound, and what are the critical steps in its synthesis?

The synthesis typically involves cyclization of benzothiazole guanidine derivatives with acetylacetone or ethyl benzoylacetate in triethyl orthoformate, followed by amination. For example, cyclization at 120°C using phosphorous oxychloride yields pyrimidine intermediates, with subsequent purification via recrystallization (ethanol/DMF) to achieve >65% purity. Key steps include temperature control during cyclization and solvent selection for recrystallization .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

Critical techniques include NMR (e.g., δ 4.51 ppm for NH groups), NMR (C=O signals at ~1628 cm in IR), and HRMS for molecular ion validation ([M + H]). Researchers should confirm the absence of unreacted starting materials via TLC and assign benzothiazole ring protons (δ 7.2–8.1 ppm) to verify structural integrity .

Q. What initial pharmacological screening assays are recommended to evaluate its bioactivity?

Prioritize receptor-binding assays (e.g., kinase inhibition) and cytotoxicity screens (e.g., MTT assays). A reference protocol involves testing at 10 µM concentrations in cell lines, with IC determination for hits. Parallel solubility studies in aqueous ethanol (e.g., 20% v/v) ensure bioactivity correlates with physiologically relevant concentrations .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when scaling from milligram to gram quantities?

Optimize stoichiometry (e.g., 1.2:1 molar ratio of benzothiazole guanidine to acetylacetone) and employ flow chemistry for controlled cyclization. Use HPLC-guided purification to minimize side products (e.g., unreacted intermediates). Solvent systems like ethyl ether/ethanol (10:1 v/v) improve recrystallization efficiency at scale .

Q. What strategies resolve contradictory data between in vitro bioactivity and in vivo efficacy?

Contradictions may arise from poor pharmacokinetic (PK) properties. Conduct metabolite profiling (LC-MS) to identify instability, and modify the 4-ethoxyphenyl group to enhance metabolic resistance. Use PK/PD modeling to align dosing regimens with in vitro IC values .

Q. How does the 1,3-benzothiazole moiety influence binding affinity in target proteins?

Computational docking (e.g., AutoDock Vina) reveals that the benzothiazole nitrogen forms hydrogen bonds with kinase ATP-binding pockets. Compare binding free energies (ΔG) of analogs lacking this moiety to quantify its contribution. Mutagenesis studies (e.g., Ala-scanning) validate key residues for interaction .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

Implement randomized block designs with quadruplicate technical replicates. Normalize data using internal controls (e.g., staurosporine for kinase assays) and include a reference compound (e.g., 11 in ) in each assay plate. Statistical power analysis (α = 0.05, β = 0.2) ensures detectable effect sizes .

Q. How can researchers differentiate off-target effects from true target engagement?

Use orthogonal assays: (1) CRISPR/Cas9 knockout of the target protein, (2) cellular thermal shift assays (CETSA) to confirm target binding, and (3) RNA-seq to identify downstream pathway activation. A >50% reduction in activity in knockout models confirms on-target effects .

Q. What methodologies validate the compound’s stability under physiological conditions?

Conduct forced degradation studies: incubate at pH 2–9 (37°C, 24 hrs) and analyze by HPLC. Monitor hydrolytic cleavage of the carboxamide bond (retention time shifts). Accelerated stability testing (40°C/75% RH) identifies excipient compatibility for formulation .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved solubility?

Replace the 4-methylpyrimidine with hydrophilic groups (e.g., hydroxyl or morpholine) while retaining the benzothiazole core. Measure logP (shake-flask method) and aqueous solubility (nephelometry). Analogs with logP <3 and >1 mg/mL solubility typically show enhanced bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.